molecular formula C24H27N7O2 B2904866 (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 376369-64-1

(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2904866
CAS No.: 376369-64-1
M. Wt: 445.527
InChI Key: FUSYWTKFELQLKJ-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purine-dione family, characterized by a fused bicyclic core (purine) with two ketone groups at positions 2 and 4. Key structural features include:

  • Hydrazinylidene moiety: An (E)-configured hydrazine group at position 8, linked to a 4-(dimethylamino)benzylidene substituent.
  • Substituents:
    • 1,3-dimethyl groups on the purine ring, contributing to steric bulk and metabolic stability.
    • 7-(4-methylbenzyl), a lipophilic arylalkyl chain that may influence membrane permeability.

Properties

IUPAC Name

8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-16-6-8-18(9-7-16)15-31-20-21(29(4)24(33)30(5)22(20)32)26-23(31)27-25-14-17-10-12-19(13-11-17)28(2)3/h6-14H,15H2,1-5H3,(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSYWTKFELQLKJ-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following purine-dione derivatives share core similarities but differ in substituents, influencing physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₄H₂₆N₈O₂* ~458.5 4-(Dimethylamino)benzylidene; 4-methylbenzyl High polarity due to dimethylamino group; potential for enhanced solubility in acidic environments.
(E)-8-[(2E)-2-(4-Ethoxybenzylidene)hydrazino]-7-ethyl-1,3-dimethyl-1H-purine-2,6-dione C₁₈H₂₂N₆O₃ 370.4 4-Ethoxybenzylidene; 7-ethyl Ethoxy group increases lipophilicity; ethyl chain may reduce metabolic degradation.
(E)-8-(2-(4-Hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6-dione C₁₆H₁₈N₆O₄ 358.35 4-Hydroxybenzylidene; 7-(2-hydroxypropyl) Hydroxy groups enhance hydrogen-bonding capacity; potential for antioxidant activity.
(E)-1-Allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6-dione C₁₉H₂₂N₆O₄ 398.4 3-Ethoxy-4-hydroxybenzylidene; 1-allyl Allyl group introduces reactivity for further functionalization; ethoxy-hydroxy balance polarity.

Substituent-Driven Property Analysis

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound (electron-donating) increases basicity and solubility compared to ethoxy (moderately electron-donating) or hydroxy (electron-withdrawing) groups in analogues . Hydroxybenzylidene derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions, favoring target binding in polar environments.
  • Steric Effects :

    • 1,3-Dimethyl and 7-(4-methylbenzyl) groups in the target compound create steric hindrance, possibly reducing off-target interactions compared to smaller substituents like ethyl or hydroxypropyl .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: Synthesis involves multi-step organic reactions, including:

  • Alkylation : Introducing substituents (e.g., 4-methylbenzyl) to the purine core under controlled pH and temperature.
  • Hydrazine coupling : Condensation of hydrazine derivatives with benzylidene moieties, requiring anhydrous conditions and catalysts like acetic acid .
  • Purification : Use column chromatography (silica gel, eluent: chloroform/methanol gradients) and recrystallization (ethanol/water) to isolate the product.
    Optimization Tips : Adjust solvent systems (e.g., DMF for solubility), catalyst loading (e.g., 0.5–1.0 eq.), and reaction time (monitored via TLC/HPLC). Purity is validated using HPLC (>95%) and NMR spectroscopy .

Q. How can computational methods predict biological activity, and what are their limitations?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to targets (e.g., serotonin receptors, kinases). Focus on the hydrazinyl and benzylidene groups for hydrogen bonding and π-π interactions .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity or enzyme inhibition.
    Limitations : Computational models may overlook metabolic stability or off-target effects. Validate predictions with in vitro assays (e.g., enzyme inhibition assays) .

Q. What techniques are recommended for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify key functional groups?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace dimethylamino with methoxy or halogens) and compare bioactivity .
  • Biological Testing : Use dose-response assays (IC50 determination) against cancer cell lines (e.g., MCF-7, HeLa) and enzyme targets (e.g., COX-2, topoisomerases).
  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., electronegativity, steric bulk) with activity. For example, the 4-dimethylamino group enhances receptor binding via charge-transfer interactions .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based kinase assays) and cytotoxicity (MTT assays) across multiple cell lines .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects.
  • Molecular Dynamics (MD) Simulations : Refine docking models by simulating protein-ligand interactions over 100 ns to account for conformational flexibility .

Q. What experimental strategies elucidate the compound’s interaction with enzymes or receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
  • X-ray Crystallography : Co-crystallize the compound with purified enzymes (e.g., thymidylate synthase) to resolve binding modes at Ångström resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on anticancer efficacy (e.g., high activity in computational models vs. moderate in vitro results).
Resolution Strategy :

  • Dose Optimization : Test higher concentrations (up to 100 µM) with longer exposure times (72h).
  • Combination Studies : Evaluate synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .
  • Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells, clarifying pathways involved .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.